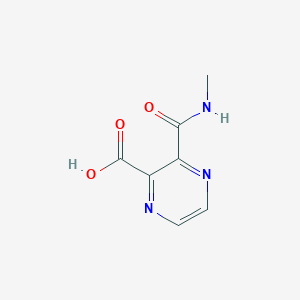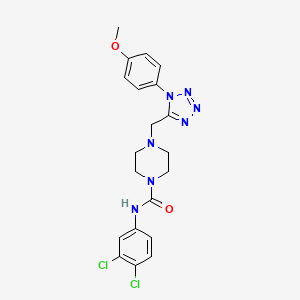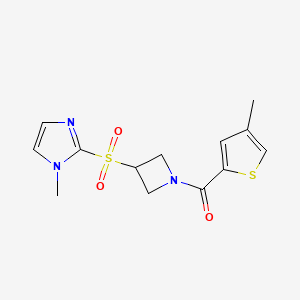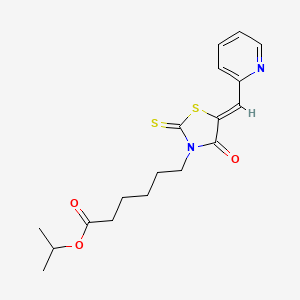![molecular formula C19H11Cl3O2 B2395356 (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 338777-15-4](/img/structure/B2395356.png)
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one, also known as E-CP-DPF, is a chemical compound that has been widely studied due to its unique properties and potential applications. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its structure. It has two chlorine atoms, two phenyl groups, and one furan ring. Its molecular weight is 376.25 g/mol. E-CP-DPF was first synthesized in the laboratory in 2001 and has since been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
科学的研究の応用
Since its synthesis, (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules such as prostaglandins, which play a role in a variety of diseases such as arthritis. In addition, this compound has also been studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the replication of cancer cells.
作用機序
The mechanism by which (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one inhibits the enzyme COX-2 is not yet fully understood. However, it is believed to involve the binding of this compound to the active site of the enzyme. This binding is thought to inhibit the enzyme’s activity, thus decreasing the production of pro-inflammatory molecules. The mechanism by which this compound inhibits the enzyme telomerase is also not yet fully understood. However, it is believed to involve the binding of this compound to the active site of the enzyme. This binding is thought to inhibit the enzyme’s activity, thus preventing the replication of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is known to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to have an inhibitory effect on the enzyme telomerase, which is involved in the replication of cancer cells.
実験室実験の利点と制限
The advantages of using (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one for laboratory experiments include its high potency and selectivity. It has been found to be a potent inhibitor of both the enzyme cyclooxygenase-2 (COX-2) and the enzyme telomerase. In addition, its selectivity means that it can be used to target specific enzymes without affecting other enzymes. However, there are some limitations to using this compound for laboratory experiments. For example, it is a relatively new compound and its effects on other biochemical pathways are not yet fully understood.
将来の方向性
There are a number of potential future directions for research on (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one. These include further studies to better understand its mechanism of action and its effects on other biochemical pathways. In addition, further research could also be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry. Finally, research could also be conducted to explore its potential applications in other fields such as agriculture and food science.
合成法
The synthesis of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one consists of two steps. The first step involves the reaction of 4-chlorophenol and 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and its isomer, Z-CP-DPF. The second step involves the use of a palladium-catalyzed Heck reaction to selectively produce this compound. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst such as Pd(OAc)2.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMQQPBXRXGPF-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)
![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)






![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)

